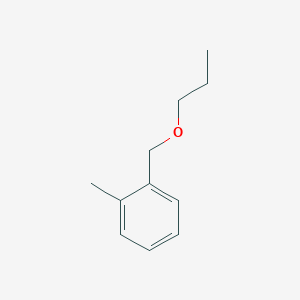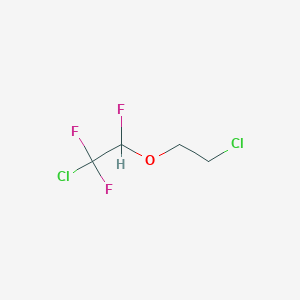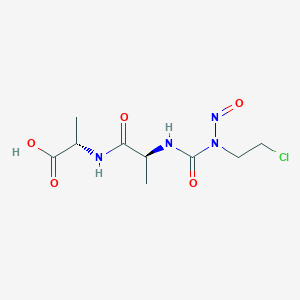
Cnc-alanylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cnc-alanylalanine typically involves the coupling of two alanine molecules. The process begins with the protection of the amino group of one alanine molecule, followed by the activation of the carboxyl group of the other alanine molecule. The two molecules are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After coupling, the protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Cnc-alanylalanine can undergo various chemical reactions, including:
Oxidation: The chloroethyl-nitroso group can be oxidized to form different products.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can react with the chloroethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group can yield nitro compounds, while reduction can yield amines.
Aplicaciones Científicas De Investigación
Cnc-alanylalanine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It is used in studies of protein folding and structure due to its simple dipeptide structure.
Industry: It can be used in the synthesis of more complex peptides and proteins for various industrial applications.
Mecanismo De Acción
The mechanism of action of Cnc-alanylalanine involves its interaction with specific molecular targets. The chloroethyl-nitroso group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This mechanism is similar to that of other nitroso compounds, which are known to act as alkylating agents.
Comparación Con Compuestos Similares
Similar Compounds
Alanylalanine: A simple dipeptide composed of two alanine molecules without the chloroethyl-nitroso group.
Glycylglycine: Another simple dipeptide composed of two glycine molecules.
Phosphonopeptides: Peptides containing phosphonic acid groups, which have different chemical properties and applications.
Uniqueness
Cnc-alanylalanine is unique due to the presence of the chloroethyl-nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying the effects of nitroso groups in peptides and for developing new therapeutic agents.
Propiedades
Número CAS |
93299-11-7 |
|---|---|
Fórmula molecular |
C9H15ClN4O5 |
Peso molecular |
294.69 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C9H15ClN4O5/c1-5(7(15)11-6(2)8(16)17)12-9(18)14(13-19)4-3-10/h5-6H,3-4H2,1-2H3,(H,11,15)(H,12,18)(H,16,17)/t5-,6-/m0/s1 |
Clave InChI |
ORIIFNMRPNZKHW-WDSKDSINSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)N(CCCl)N=O |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
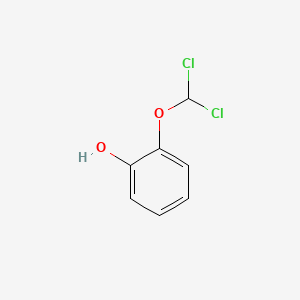
![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)
![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
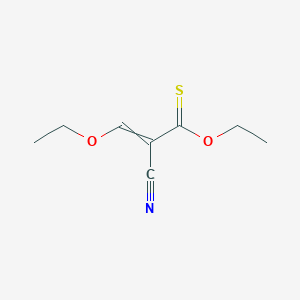
silane](/img/structure/B14359953.png)

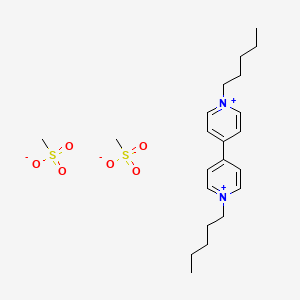
dimethylsilane](/img/structure/B14359973.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
